ORL-1 Receptor Binding Affinity: Class-Level Structural Determinant vs. Closest Piperidine N-Substituent Variants
The target compound belongs to the substituted-quinoxaline-type piperidine class for which the patent discloses ORL-1 receptor binding data measured via radioligand displacement of [3H]-nociceptin. Within this class, compounds bearing an N-acyloxyaryl substituent (such as a 3-methoxyphenoxyacetyl group) demonstrate ORL-1 binding affinity (Ki) values in the sub-100 nM range, whereas close analogs with N-alkyl or N-carboxamide substituents display Ki values exceeding 500 nM [1]. While exact Ki data for CAS 1705464-70-5 itself is not publicly available as a discrete entry, the class-level structure–activity relationship (SAR) indicates that the 3-methoxyphenoxyacetyl motif is a critical pharmacophoric element for high-affinity ORL-1 engagement [2].
| Evidence Dimension | ORL-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 100 nM (inferred from SAR of N-acyloxyaryl-substituted quinoxaline-piperidine class [1]) |
| Comparator Or Baseline | N-alkyl or N-carboxamide substituted quinoxaline-piperidine analogs: Ki > 500 nM [1] |
| Quantified Difference | ≥5-fold improvement in binding affinity for the N-acyloxyaryl class vs. N-alkyl/carboxamide analogs |
| Conditions | Radioligand displacement assay using [3H]-nociceptin on membranes from CHO cells expressing human ORL-1 receptor [1] |
Why This Matters
ORL-1 receptor binding affinity is the primary pharmacodynamic determinant for nociceptin-pathway modulation; a ≥5-fold affinity differential directly translates to lower required dosing concentrations in in vitro and in vivo experimental models.
- [1] Goehring, R.R.; Matsumura, A.; et al. Substituted-Quinoxaline-Type Piperidine Compounds and the Uses Thereof. U.S. Patent 8,846,929 B2, September 30, 2014. Purdue Pharma L.P. (See ORL-1 binding assay data tables.) View Source
- [2] Fuchino, K.; et al. Oxime-Substituted-Quinoxaline-Type Piperidine Compounds as ORL-1 Modulators. U.S. Patent 9,040,533 B2, May 26, 2015. Purdue Pharma L.P. View Source
